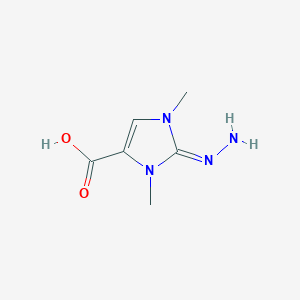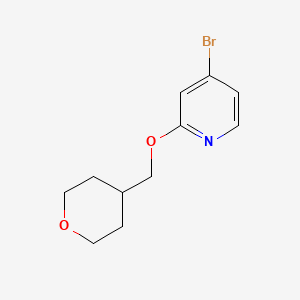![molecular formula C11H24O2Si B12827760 Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]- CAS No. 55453-17-3](/img/structure/B12827760.png)
Silane, triethyl[(1-methoxy-2-methyl-1-propenyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane is an organosilicon compound known for its utility in various chemical reactions and industrial applications. This compound is characterized by the presence of a silicon atom bonded to an ethoxy group and a methoxy-substituted propene group. It is commonly used as a reagent in organic synthesis and polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane can be synthesized through the reaction of triethylsilane with 1-methoxy-2-methylprop-1-en-1-ol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent oxidation. The product is then purified through distillation or recrystallization to obtain a high-purity compound.
Industrial Production Methods
In industrial settings, the production of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as column chromatography and high-performance liquid chromatography, ensures the production of a high-quality compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes and other reduced silicon-containing compounds.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride and alkylating agents like methyl iodide are commonly employed.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes and other reduced silicon compounds.
Substitution: Various substituted silanes with different functional groups.
Scientific Research Applications
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the modification of biomolecules and the development of silicon-based drugs.
Industry: It is used in the production of silicone polymers, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane involves the formation of reactive intermediates that facilitate various chemical transformations. The silicon atom in the compound acts as a nucleophile, participating in reactions with electrophilic species. The methoxy and ethoxy groups enhance the reactivity of the silicon center, allowing for efficient bond formation and cleavage.
Comparison with Similar Compounds
Similar Compounds
(1-Methoxy-2-methyl-1-propenyl)trimethylsilane: This compound has a similar structure but with a trimethylsilane group instead of a triethylsilane group.
Dimethylketene methyl trimethylsilyl acetal: Another related compound with similar reactivity and applications.
Uniqueness
Triethyl((1-methoxy-2-methylprop-1-en-1-yl)oxy)silane is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. The presence of both methoxy and ethoxy groups allows for versatile chemical transformations, making it a valuable reagent in various fields of research and industry.
Properties
CAS No. |
55453-17-3 |
|---|---|
Molecular Formula |
C11H24O2Si |
Molecular Weight |
216.39 g/mol |
IUPAC Name |
triethyl-(1-methoxy-2-methylprop-1-enoxy)silane |
InChI |
InChI=1S/C11H24O2Si/c1-7-14(8-2,9-3)13-11(12-6)10(4)5/h7-9H2,1-6H3 |
InChI Key |
FQAOMFRENYVGBX-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(=C(C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)

![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)

![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)


![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)
![2-(6-Hydroxy-3-oxo-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)acetic acid](/img/structure/B12827715.png)




![[(3S,4R)-4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B12827749.png)
